Iodomethyl 2-(methyloxy)ethyl carbonate

Description

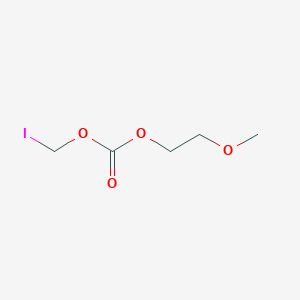

Iodomethyl 2-(methyloxy)ethyl carbonate is a carbonate ester featuring an iodomethyl group (-CH2I) and a methoxyethyl (-OCH2CH2O-) moiety. Carbonates are widely used in organic synthesis, pharmaceuticals, and polymer chemistry. The iodomethyl group could confer unique properties, such as enhanced electrophilicity or utility in alkylation reactions, analogous to iodomethane (CH3I) .

Properties

CAS No. |

1206102-15-9 |

|---|---|

Molecular Formula |

C5H9IO4 |

Molecular Weight |

260.03 g/mol |

IUPAC Name |

iodomethyl 2-methoxyethyl carbonate |

InChI |

InChI=1S/C5H9IO4/c1-8-2-3-9-5(7)10-4-6/h2-4H2,1H3 |

InChI Key |

YERPYUOVLCPUED-UHFFFAOYSA-N |

Canonical SMILES |

COCCOC(=O)OCI |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of iodomethyl 2-(methyloxy)ethyl carbonate typically involves the reaction of iodomethane with 2-(methyloxy)ethanol in the presence of a carbonate source. The reaction is usually carried out under mild conditions, often using a base such as potassium carbonate to facilitate the formation of the carbonate ester. The reaction can be represented as follows:

Iodomethane+2-(methyloxy)ethanol+Carbonate source→Iodomethyl 2-(methyloxy)ethyl carbonate

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Iodomethyl 2-(methyloxy)ethyl carbonate can undergo various chemical reactions, including:

Oxidation: The iodomethyl group can be oxidized to form corresponding aldehydes or ketones.

Reduction: The compound can be reduced to form alcohols.

Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.

Major Products Formed

Oxidation: Aldehydes or ketones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Iodomethyl 2-(methyloxy)ethyl carbonate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a reagent in biochemical assays.

Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of iodomethyl 2-(methyloxy)ethyl carbonate involves the reactivity of the iodomethyl group. The iodine atom is a good leaving group, making the compound susceptible to nucleophilic attack. This property is exploited in various chemical reactions, where the iodomethyl group is replaced by other functional groups.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Iodomethyl 2-(methyloxy)ethyl carbonate with structurally or functionally related compounds, drawing inferences from the provided evidence.

Table 1: Key Properties and Hazards of Analogous Compounds

Functional Group Reactivity

- Carbonates vs. Esters : Carbonates (O-CO-O) are generally more reactive toward hydrolysis than esters (O-CO-R) due to the electron-withdrawing oxygen atoms flanking the carbonyl group. Ethyl 2-methoxybenzoate , a simple ester, exhibits stability under ambient conditions, whereas the target carbonate’s iodine substituent may further increase electrophilicity, accelerating reactions like nucleophilic substitution .

- Carbamates : Methyl (2,2-dimethoxyethyl)carbamate contains a carbamate (NH-CO-O) group, which introduces nitrogen-based reactivity. Carbamates are prone to hydrolysis under acidic or basic conditions, releasing amines or ammonia, whereas carbonates typically yield alcohols and CO2.

Physical and Chemical Stability

- Iodine Substituent: The iodomethyl group likely reduces stability compared to non-halogenated analogs. Iodomethane is highly volatile and light-sensitive, suggesting that the target compound may require storage in dark, cool environments to prevent iodine loss or decomposition.

- Thermal Decomposition: Methyl carbamate releases hazardous gases (CO, NOx) upon decomposition. For the target carbonate, thermal breakdown may produce iodine vapors or hydrogen iodide (HI), necessitating specialized firefighting measures (e.g., alcohol-resistant foam, as seen in ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.